1-Chloroprop-1-yne
Description
Contextualization as a Chloroalkyne and Alkynyl Halide in Organic Chemistry Research
As a chloroalkyne, 1-chloroprop-1-yne is characterized by the presence of a carbon-carbon triple bond directly attached to a chlorine atom. This arrangement of functional groups makes it an intriguing subject of study. The high electronegativity of the chlorine atom and the sp-hybridization of the acetylenic carbons create a unique electronic environment, influencing the compound's reactivity. Alkynyl halides, in general, are valuable building blocks in organic synthesis, and this compound is a prime example, serving as a precursor to a variety of functionalized alkynes and other organic molecules.
Significance in Contemporary Synthetic Methodologies and Chemical Transformations
The significance of this compound in modern organic synthesis is underscored by its versatility as a reagent in a multitude of chemical transformations. Its high reactivity makes it a valuable tool for the construction of complex molecular architectures. ontosight.ai For instance, it is employed in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. ontosight.aicas.cn These methodologies are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai
Scope of Academic Inquiry and Research Focus
Academic research on this compound is multifaceted, spanning from fundamental studies of its chemical properties to its application in the synthesis of novel compounds. A significant area of investigation is the study of its reactivity, particularly the homolytic bond dissociation energy of the C-Cl bond, which has been found to be notably high. researchgate.net Theoretical studies are often employed to understand its reaction mechanisms and predict its behavior in different chemical environments. Furthermore, its role as a building block in the synthesis of heterocyclic compounds and its potential applications in medicinal chemistry and materials science are active areas of research. ontosight.aimdpi.com
Table 2: Key Research Areas Involving this compound
| Research Area | Focus of Study |
| Synthetic Methodology | Development of new reactions and protocols using this compound. |
| Medicinal Chemistry | Synthesis of biologically active molecules and potential drug candidates. ontosight.ai |
| Materials Science | Incorporation of the propargyl moiety into polymers and other materials. solubilityofthings.com |
| Theoretical Chemistry | Computational studies of its electronic structure and reaction mechanisms. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7747-84-4 |
|---|---|
Molecular Formula |
C3H3Cl |
Molecular Weight |
74.51 g/mol |
IUPAC Name |
1-chloroprop-1-yne |
InChI |
InChI=1S/C3H3Cl/c1-2-3-4/h1H3 |
InChI Key |
OMNGRPHPKWAMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloroprop 1 Yne and Its Derivatives
Classical and Contemporary Synthetic Routes to 1-Chloroalkynes
The synthesis of 1-chloroalkynes, including the parent compound 1-chloroprop-1-yne, can be achieved through several distinct pathways. These methods often involve the direct chlorination of an alkyne precursor or the transformation of a functional group to introduce the chloroalkyne moiety.
Halogenation Strategies for Alkyne Precursors
The direct halogenation of terminal alkynes is a fundamental approach for the synthesis of 1-haloalkynes. Propyne (methylacetylene) can be reacted with a suitable chlorinating agent to yield this compound. ontosight.aick12.org This electrophilic addition reaction proceeds across the triple bond. masterorganicchemistry.comlibretexts.orgaakash.ac.in Typically, the reaction with one equivalent of a halogen, such as chlorine (Cl₂), results in the formation of a dihaloalkene. masterorganicchemistry.comlibretexts.org Further reaction can lead to a tetrahaloalkane. masterorganicchemistry.comlibretexts.org The reaction is often carried out in a solvent like dichloromethane. libretexts.org
The mechanism involves the formation of a bridged halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion, leading to a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org It's noteworthy that alkynes generally react slower than alkenes in these halogenation reactions. masterorganicchemistry.com
| Reactant | Reagent | Product | Notes |
| Propyne | Cl₂ (1 equiv.) | trans-1,2-dichloropropene | Anti-addition |
| Propyne | Cl₂ (2 equiv.) | 1,1,2,2-tetrachloropropane | Proceeds via dihaloalkene |
Synthesis from Isoxazolinones
A novel and versatile method for synthesizing 1-chloroalkynes involves the nitrosative cleavage of 4-unsubstituted isoxazolinones. rsc.orgrsc.org These isoxazolinones, which are derived from β-ketoesters, can be chlorinated and subsequently converted into 1-chloroalkynes. rsc.orgrsc.org The process typically involves treatment with sodium nitrite (B80452) and ferrous sulfate (B86663) in aqueous acetic acid. rsc.orgrsc.org
The reaction proceeds by chlorination of the isoxazolinone, for which reagents like sulfuryl chloride or a combination of trimethylchlorosilane and DMSO have been used, followed by nitrosative cleavage. rsc.org Lowering the reaction temperature to 0–5 °C can be crucial to suppress the formation of unwanted byproducts, such as nitriles. rsc.org This method has been successfully applied to a variety of substrates, affording the corresponding 1-chloroalkynes in acceptable yields. rsc.org For instance, the synthesis of 1-chlorophenylacetylene from 3-phenylisoxazolin-5(4H)-one has been demonstrated with high yield under optimized conditions. rsc.org
| Isoxazolinone Precursor | Chlorinating Agent | Cleavage Reagents | Product | Yield |
| 3-Phenylisoxazolin-5(4H)-one | Sulfuryl chloride | NaNO₂, FeSO₄, aq. AcOH | 1-Chlorophenylacetylene | 89% |
Silver-Catalyzed Approaches for 1-Chloroalkyne Formation
Silver catalysis offers an efficient pathway for the direct synthesis of 1-chloroalkynes from terminal alkynes. researchgate.netdntb.gov.ua This method utilizes a catalytic amount of a silver salt, such as silver carbonate (Ag₂CO₃) or silver nitrate (B79036) (AgNO₃), in conjunction with a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.netbohrium.com The reaction proceeds under mild conditions and has a broad substrate scope, providing excellent yields for a variety of terminal alkynes. researchgate.netdntb.gov.ua
The superior alkynophilicity of silver salts, which allows for π-coordination with the carbon-carbon triple bond, is key to their catalytic activity in these transformations. bohrium.com This approach is not only efficient but also offers economic and environmental benefits, as the catalyst can often be recycled by simple filtration. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃), can further promote the reaction by activating the C-Cl bond in NCS. researchgate.net
| Terminal Alkyne | Silver Catalyst | Chlorinating Agent | Base | Product |
| Various | Ag₂CO₃ | NCS | K₂CO₃ | Corresponding 1-chloroalkyne |
| Various | AgNO₃ | NCS | - | Corresponding 1-chloroalkyne |
Strategies Involving Alkynylsilanes
Alkynylsilanes serve as valuable precursors for the synthesis of 1-chloroalkynes. researchgate.netthieme-connect.com One effective method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent, with silver nitrate (AgNO₃) facilitating in situ desilylation. thieme-connect.comlookchem.comsgst.cn This approach demonstrates selectivity, for example, for trimethylsilyl (B98337) (TMS)-protected alkynes over more sterically hindered triisopropylsilyl (TIPS)-protected alkynes. thieme-connect.com
Another strategy involves the copper(I)-catalyzed cross-coupling reaction between alkynylsilanes and 1-chloroalkynes to produce unsymmetrical conjugated diynes. rsc.orgcmu.edu While this reaction typically couples two different alkyne fragments, it underscores the utility of alkynylsilanes in alkyne chemistry. The synthesis of the 1-chloroalkyne reactant itself can be achieved by treating a terminal alkyne with butyllithium (B86547) followed by N-chlorosuccinimide. cmu.edu
| Alkynylsilane | Reagents | Product |
| Trimethylsilyl-protected alkyne | TCCA, AgNO₃ | Corresponding 1-chloroalkyne |
| Triisopropylsilyl-protected alkyne | TCCA, AgNO₃ | No reaction (selective) |
N-Chlorosuccinimide Mediated Chlorinations
N-Chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for the preparation of 1-chloroalkynes from terminal alkynes. researchgate.netlookchem.comnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netlookchem.comnih.gov The reaction can be performed as a one-pot procedure and is applicable to both terminal alkynes and their trialkylsilyl-protected counterparts. lookchem.com
The process often involves the use of a catalytic amount of a silver salt, as described in the silver-catalyzed section, which enhances the efficiency of the chlorination. researchgate.netresearchgate.net In some cases, the presence of a base is beneficial. researchgate.net The mechanism is believed to involve the in situ generation of molecular chlorine (Cl₂), which is the primary chlorinating species. acs.org The reaction of NCS with thiols, for example, is catalyzed by HCl, leading to the release of Cl₂. acs.org
| Alkyne Type | Reagents | Key Features |
| Terminal Alkynes | NCS, Silver catalyst | Mild conditions, broad scope |
| Trialkylsilyl-protected Alkynes | NCS | One-pot procedure, tolerates various functional groups |
Advanced Precursor Chemistry in Organic Synthesis
The compound this compound is a versatile intermediate in organic synthesis. ontosight.aisolubilityofthings.com Its unique structure, featuring both a chlorine atom and a carbon-carbon triple bond, imparts a distinct reactivity profile. solubilityofthings.com This allows it to participate in a variety of reactions, including electrophilic additions and nucleophilic substitutions, making it a valuable building block for the construction of more complex molecules. solubilityofthings.com Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aisolubilityofthings.com
Generation from 1-Chlorovinyl p-Tolyl Sulfoxides
A significant method for the synthesis of 1-chloroalkynes, including this compound, involves the use of 1-chlorovinyl p-tolyl sulfoxides as precursors to alkynylmagnesium chlorides. chemrxiv.org This process leverages a sequence of reactions, including a sulfoxide (B87167)/magnesium exchange and a subsequent Fritsch–Buttenberg–Wiechell (FBW) rearrangement. chemrxiv.org
The starting materials, 2-substituted and 2-unsubstituted 1-chlorovinyl p-tolyl sulfoxides, can be prepared from aldehydes through a Horner-Wadsworth-Emmons (HWE) reaction. chemrxiv.org The HWE reagent is generated in situ from chloromethyl p-tolyl sulfoxide and diethyl chlorophosphate. chemrxiv.org
The core of this synthetic strategy is the reaction of the 1-chlorovinyl p-tolyl sulfoxide with an isopropylmagnesium chloride–lithium chloride complex, often referred to as a "turbo Grignard reagent". chemrxiv.org This initiates a sulfoxide/magnesium exchange, leading to the formation of a magnesium alkylidene carbenoid intermediate. chemrxiv.org This reactive species then undergoes a 1,2-rearrangement (the FBW rearrangement) to yield a terminal alkyne. chemrxiv.org Subsequent deprotonation of this alkyne by the Grignard reagent present in the reaction mixture generates the desired alkynylmagnesium chloride. chemrxiv.org This species can then be reacted with various electrophiles to produce a range of internal alkynes. chemrxiv.org
For instance, the reaction of (Z)-1-chloro-2-(p-tolylsulfinyl)prop-1-ene with 3.5 equivalents of isopropylmagnesium chloride in toluene (B28343) was found to efficiently produce the terminal alkyne, 1-propyne, in 98% yield. chemrxiv.org However, for the subsequent reaction with an electrophile like benzaldehyde (B42025) to form the corresponding propargyl alcohol, tetrahydrofuran (B95107) (THF) was found to be a more suitable solvent to ensure both the FBW rearrangement and the deprotonation/alkynylation sequence proceed effectively. chemrxiv.org
The versatility of this method is demonstrated by the successful synthesis of various internal alkynes from different 1-chlorovinyl p-tolyl sulfoxides and electrophiles.
Table 1: Synthesis of Internal Alkynes from 1-Chlorovinyl p-Tolyl Sulfoxides and Electrophiles
| 1-Chlorovinyl p-Tolyl Sulfoxide | Electrophile | Product | Yield (%) |
|---|---|---|---|
| (Z)-1-chloro-2-(p-tolylsulfinyl)prop-1-ene | Benzaldehyde | 1-phenylbut-2-yn-1-ol | 85 |
| (Z)-1-chloro-3-methyl-1-(p-tolylsulfinyl)but-1-ene | Benzaldehyde | 4-methyl-1-phenylpent-2-yn-1-ol | 96 |
| (Z)-1-chloro-1-(p-tolylsulfinyl)hex-1-ene | Benzaldehyde | 1-phenylhept-2-yn-1-ol | 89 |
This table presents data on the yield of various internal alkynes synthesized from the reaction of different 1-chlorovinyl p-tolyl sulfoxides with benzaldehyde, as reported in the literature. chemrxiv.org
Transition-Metal-Free Approaches to Related Chloroalkynes
While direct transition-metal-free syntheses of this compound are not extensively detailed, the principles of transition-metal-free synthesis can be applied to create more complex chloroalkyne derivatives. These methods are significant as they offer pathways that avoid potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.
One prominent area of transition-metal-free C-C bond formation is the use of diaryliodonium salts for the arylation of C-H and N-H bonds. nih.gov These reactions provide a route to introduce aryl groups onto various scaffolds, which could conceivably include a chloroalkyne-bearing molecule, without the need for a metal catalyst. nih.gov For example, the C3-H arylation of quinoxalin-2(1H)-ones using diaryliodonium tetrafluoroborates proceeds at room temperature in the presence of cesium carbonate. nih.gov Such a strategy could be adapted to arylate substrates containing a chloroalkyne moiety.
Another relevant transition-metal-free approach involves the generation of aryl radicals from triarylbismuthines. beilstein-journals.org Simply heating a solution of a triarylbismuthine in air can generate aryl radicals, which can then be trapped by suitable partners. beilstein-journals.org This method has been successfully applied to the synthesis of arylboronates by reacting the generated aryl radical with bis(pinacolato)diboron. beilstein-journals.org The generation of a radical species under these conditions could potentially be intercepted by a chloroalkyne to form a new C-C bond.
Table 2: Examples of Transition-Metal-Free Arylation and Borylation
| Aryl Source | Substrate | Reagents | Product Type |
|---|---|---|---|
| Diaryliodonium tetrafluoroborates | Quinoxalin-2(1H)-one | Cs2CO3 | 3-Arylquinoxalin-2(1H)-one |
This table summarizes two distinct transition-metal-free methodologies for the formation of C-Aryl and C-B bonds, which are foundational for constructing complex organic molecules. nih.govbeilstein-journals.org
Furthermore, transition-metal-free iodothiocyanation of alkynes has been reported using ammonium (B1175870) thiocyanate (B1210189) and molecular iodine, demonstrating that functionalization of the alkyne triple bond can be achieved without metal catalysts. dntb.gov.ua While this specific reaction does not produce a chloroalkyne, it illustrates the principle of metal-free additions to alkynes. These examples of transition-metal-free C-C bond formation and functionalization highlight viable strategies for the synthesis of complex derivatives of chloroalkynes.
Reactivity and Reaction Mechanisms of 1 Chloroprop 1 Yne
Fundamental Reactivity Patterns
The unique structural arrangement of 1-chloroprop-1-yne, featuring a chlorine atom directly attached to an sp-hybridized carbon of an alkyne, gives rise to distinct reactivity profiles. ontosight.ai The high electron density of the triple bond and the electron-withdrawing nature of the chlorine atom create a molecule capable of participating in a variety of chemical transformations. ontosight.ailibretexts.org
Nucleophilic Reactivity of the Alkynyl Halide Moiety
The reactivity of this compound towards nucleophiles is fundamentally different from that of its saturated (alkyl halide) or allylic (3-chloropropyne) counterparts. Alkynyl halides, like vinylic halides, are generally characterized by their inertness in standard SN1 and SN2 nucleophilic substitution reactions. quora.com
The lack of reactivity in an SN2 mechanism is attributed to the high electron density of the π-system, which repels the incoming nucleophile, and the increased strength of the C(sp)-Cl bond compared to a C(sp³)-Cl bond. An SN1 pathway is equally unfavorable because it would require the formation of a highly unstable and high-energy linear vinylic carbocation.
Despite this general unreactivity, substitution reactions can occur under specific conditions, often involving mechanisms other than direct SN1 or SN2 pathways. For instance, reactions with strong nucleophiles like cyanide ions (CN⁻) are well-established for halogenoalkanes, proceeding via an SN2 mechanism for primary substrates. chemguide.co.uk However, for a vinylic halide such as this compound, such a direct substitution is difficult. quora.com Alternative pathways, such as addition-elimination or metal-catalyzed processes, are typically required to achieve nucleophilic substitution on an alkynyl halide.
Electrophilic Reactivity of the Alkynyl Halide Moiety
The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.org Consequently, this compound readily participates in electrophilic addition reactions. The reaction mechanism is similar to that of alkenes, where the electrophile is attracted to the π electrons of the triple bond. libretexts.org
In the case of an unsymmetrical alkyne like this compound, the addition of hydrogen halides (HX) follows Markovnikov's rule. libretexts.orgchemguide.co.uk The electrophilic hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. In this compound, the terminal carbon (C3) is part of a methyl group, while the chlorinated carbon (C1) has no hydrogen atoms. The addition would occur across the triple bond (C1 and C2). The hydrogen from HX would add to the C2 carbon, leading to the formation of a more stable carbocation intermediate at the C1 position, which is then attacked by the halide nucleophile (X⁻).
A similar principle applies to the halogenation of alkynes. The addition of a halogen molecule like Br₂ across the triple bond proceeds through a cyclic halonium ion intermediate or an intermediate electrophilic carbocation, ultimately yielding a dihaloalkene. libretexts.org
Table 1: Products of Electrophilic Addition to this compound
| Reactant | Electrophile | Product |
|---|---|---|
| This compound | HCl | 1,1-Dichloroprop-1-ene |
Radical Reactivity
Radical reactions are initiated by the formation of a radical, an atom or molecule with an unpaired electron, often through homolytic cleavage of a weak bond using heat or UV light. youtube.comlibretexts.org These radicals can then participate in chain reactions consisting of initiation, propagation, and termination steps. youtube.com
While specific studies on the radical reactions of this compound are not extensively detailed in the provided sources, the principles of radical chemistry allow for predictions of its behavior. Radical addition across the triple bond is a plausible pathway. The stability of the resulting radical intermediate is a key factor determining the reaction's course, with the order of stability being tertiary > secondary > primary. libretexts.org
For example, a radical hydrosilylation reaction, which has been studied for the isomer 3-chloropropyne, involves the addition of a silyl (B83357) radical to the alkyne. conicet.gov.arconicet.gov.ar If a similar reaction were to occur with this compound, the silyl radical would add to one of the sp-hybridized carbons, creating a vinylic radical intermediate. The regioselectivity of this addition would be influenced by both steric and electronic factors. The subsequent step would involve the abstraction of a hydrogen atom from another silane (B1218182) molecule to give the final product and propagate the radical chain. libretexts.org
Metal-Catalyzed Transformations
Transition metals are powerful catalysts for a wide array of organic transformations, including cycloaddition reactions involving alkynes. sci-hub.seresearchgate.net These catalyzed reactions often proceed under milder conditions and can exhibit different selectivities compared to their uncatalyzed thermal counterparts. williams.edu
Transition Metal-Catalyzed Cycloaddition Reactions
Alkynes are excellent substrates in metal-catalyzed cycloadditions, which provide efficient routes to complex cyclic and heterocyclic structures. pku.edu.cnmdpi.com Various transition metals, including nickel, rhodium, and copper, have been shown to catalyze these transformations. researchgate.netwilliams.edupku.edu.cn For instance, nickel(0) complexes can catalyze intramolecular [4+2] cycloadditions of dienynes that fail to react under thermal conditions. williams.edu These reactions proceed through a distinct multistep mechanism involving the metal center, which allows for transformations that are not governed by the strict electronic requirements of the concerted pericyclic reactions. williams.edu
[4+2] Cycloadditions
The [4+2] cycloaddition, famously known as the Diels-Alder reaction, is a powerful method for forming six-membered rings. tamu.edu The reaction involves a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile). tamu.edulibretexts.org Alkynes can serve as dienophiles. organicchemistrytutor.com
The reactivity of a dienophile in a thermal Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. libretexts.org The chlorine atom in this compound is electron-withdrawing, which should increase its reactivity as a dienophile compared to a simple, unactivated alkyne. The reaction is a concerted process that occurs in a single step through a cyclic transition state. tamu.edu
Table 2: Key Features of the Diels-Alder ([4+2] Cycloaddition) Reaction
| Feature | Description |
|---|---|
| Components | A conjugated diene (4π electrons) and a dienophile (2π electrons). tamu.edu |
| Product | A six-membered ring (a cyclohexene (B86901) derivative if the dienophile is an alkene; a 1,4-cyclohexadiene (B1204751) derivative if the dienophile is an alkyne). tamu.edu |
| Mechanism | Concerted, pericyclic reaction with a cyclic transition state. tamu.edu |
| Reactivity | Favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org |
| Stereochemistry | The reaction is stereospecific, with retention of the dienophile's stereochemistry in the product. Endo addition is often kinetically favored. libretexts.org |
Transition metal catalysis can provide an alternative pathway for [4+2] cycloadditions, particularly for substrates that are unreactive under thermal conditions. williams.edu A nickel-catalyzed process, for example, can achieve the synthesis of hydroisoquinoline structures from amide-linked dienynes at 60 °C, whereas the corresponding thermal Diels-Alder reaction requires temperatures between 140 and 275 °C. williams.edu This highlights the potential for using metal catalysis to facilitate the participation of this compound in [4+2] cycloadditions under significantly milder conditions.
Cross-Coupling Reactions Utilizing Alkynyl Halides
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Alkynyl halides, such as this compound, are key substrates in several of these transformations. ontosight.ai
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to produce an unsymmetrical 1,3-diyne. rsc.orgambeed.comwikipedia.org This reaction is highly selective, avoiding the formation of homocoupled products that can occur in related couplings like the Glaser coupling. wikipedia.org The reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) bromide, and an amine base. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the haloalkyne. wikipedia.orgalfa-chemistry.com this compound can serve as the haloalkyne component in this reaction, coupling with various terminal alkynes to generate unsymmetrical diynes. Recent advancements have led to air-tolerant Cadiot-Chodkiewicz coupling protocols through the use of reducing agents like sodium ascorbate. chemistryviews.org
Table 1: Overview of Cadiot-Chodkiewicz Coupling
| Feature | Description |
| Reactants | Terminal alkyne and a 1-haloalkyne (e.g., this compound) |
| Product | Unsymmetrical 1,3-diyne |
| Catalyst | Copper(I) salt (e.g., CuBr) |
| Base | Amine base (e.g., piperidine, n-butylamine) wikipedia.orgchemistryviews.org |
| Key Advantage | High selectivity for the cross-coupled product. wikipedia.org |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This versatile reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl compounds, conjugated dienes, and styrenes. libretexts.orgrsc.org While typically employed for aryl and vinyl halides, the Suzuki-Miyaura coupling can also be adapted for alkynyl halides. In the context of this compound, it could potentially react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to substituted alkynes. The reaction tolerates a wide range of functional groups, although it can be sensitive to base-sensitive substrates. libretexts.orgrsc.org
Table 2: Key Components of Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Organohalide | Electrophile | Aryl, vinyl, or alkynyl halides (e.g., this compound) |
| Organoboron Reagent | Nucleophile | Boronic acids (R-B(OH)₂), boronic esters |
| Catalyst | Palladium complex | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Buchwald precatalysts sigmaaldrich.com |
| Base | Activates organoboron | Na₂CO₃, K₂CO₃, K₃PO₄ |
The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, this time between an organotin compound (stannane) and an organohalide or triflate. organic-chemistry.orglibretexts.org The reaction is known for its versatility and tolerance of a wide variety of functional groups, with very few limitations on the organic groups being coupled. organic-chemistry.org this compound, as an alkynyl halide, can be used as a coupling partner in the Stille reaction. It would react with an organostannane in the presence of a palladium catalyst to yield a substituted alkyne. A significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.orglibretexts.org
Table 3: Comparison of Cross-Coupling Reactions
| Reaction | Key Reagents | Catalyst | Main Product Type |
| Cadiot-Chodkiewicz | Terminal alkyne, 1-haloalkyne | Copper(I) salt | Unsymmetrical 1,3-diyne |
| Suzuki-Miyaura | Organoboron compound, organohalide | Palladium complex | Biaryls, substituted alkenes/alkynes |
| Stille | Organotin compound, organohalide | Palladium complex | Diverse C-C coupled products |
Kumada-Corriu Coupling
The Kumada-Corriu coupling, a pioneering transition metal-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide. numberanalytics.comwikipedia.org This reaction, independently reported by the groups of Makoto Kumada and Robert Corriu in 1972, typically employs nickel or palladium catalysts. numberanalytics.comwikipedia.orgwikidoc.org The versatility of this method allows for the coupling of various alkyl, vinyl, or aryl groups. wikipedia.org
The catalytic cycle of the Kumada-Corriu coupling is generally understood to proceed through a series of fundamental steps:
Oxidative Addition: The low-valent transition metal catalyst (typically Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic halide, forming an organometal-halide intermediate. numberanalytics.comnrochemistry.com
Transmetalation: The Grignard reagent then transfers its organic group to the metal center, displacing the halide and forming a diorganometal complex. numberanalytics.comnrochemistry.com
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the metal center, forming the new carbon-carbon bond of the product and regenerating the active catalyst. numberanalytics.comnrochemistry.com
While the general mechanism is widely accepted, the specifics can vary depending on the catalyst and substrates involved. For instance, with nickel(II) catalysts, the initial step is a transmetalation with the Grignard reagent to form a diorganonickel species, which then reacts with the organic halide. wikidoc.org The stereochemistry of the starting vinyl halide is often retained in the coupled product, highlighting the stereoselective nature of the reaction. nrochemistry.com
The choice of catalyst is crucial, with palladium catalysts often offering higher chemoselectivity and stereoselectivity over a broader range of substrates compared to nickel catalysts. nrochemistry.com Common solvents for this reaction include tetrahydrofuran (B95107) and diethyl ether, which are also used for the formation of the Grignard reagent. nrochemistry.com
Table 1: Key Features of Kumada-Corriu Coupling
| Feature | Description |
|---|---|
| Reactants | Grignard reagent (R-MgX) and an organic halide (R'-X) |
| Catalysts | Typically nickel or palladium complexes numberanalytics.comwikipedia.org |
| Bond Formed | Carbon-carbon (C-C) |
| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination numberanalytics.comnrochemistry.com |
| Stereochemistry | Often proceeds with retention of stereochemistry for vinyl halides nrochemistry.com |
Inverse Sonogashira Reactions
The conventional Sonogashira reaction is a well-established method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. rsc.org In contrast, the "inverse" Sonogashira reaction involves the direct alkynylation of a C-H bond with an alkynyl halide, offering a complementary and increasingly explored synthetic strategy. nih.gov
This transformation can be promoted or catalyzed by a variety of metals, including main-group metals and transition metals. nih.gov The first example of this type of reaction was reported in 1992, which utilized a stoichiometric amount of copper(I) to generate an organocopper intermediate that then underwent a palladium(0)-catalyzed cross-coupling with an alkynyl bromide. nih.gov
Mechanistically, transition-metal-catalyzed inverse Sonogashira reactions often proceed via the oxidative addition of the palladium(0) catalyst into the carbon-halide bond of the alkynyl halide. nih.gov The resulting alkynyl-palladium intermediate is electrophilic and can react with electron-rich (hetero)arenes. nih.gov More recently, photoinduced, transition-metal- and photocatalyst-free inverse Sonogashira reactions have been developed. rsc.orgrsc.org In these cases, it is proposed that the iodoalkyne is directly activated by visible light, generating a reactive "alkynyl radical synthetic equivalent" that can then react with C(sp²)–H bonds. rsc.org
The reaction conditions for inverse Sonogashira couplings are diverse. For example, rhodium catalysis has been employed for the alkynylation of C(sp²)–H bonds directed by weakly coordinating groups like esters, ketones, and ethers. acs.org These reactions can proceed under relatively mild conditions, with mechanistic studies suggesting that the turnover-limiting step is the C-H activation. acs.org
Table 2: Comparison of Conventional and Inverse Sonogashira Reactions
| Feature | Conventional Sonogashira | Inverse Sonogashira |
|---|---|---|
| Alkyne Source | Terminal Alkyne | Alkynyl Halide nih.gov |
| Coupling Partner | (Hetero)aryl or Vinyl Halide | (Hetero)arene C-H bond nih.gov |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp) |
| Typical Catalysts | Palladium/Copper rsc.org | Palladium, Rhodium, Copper, or photocatalyst-free nih.govrsc.orgacs.org |
Hydrosilylation Reactions of the Triple Bond
Hydrosilylation of alkynes is an atom-economical method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. scientificspectator.comacs.org The reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond.
Reaction Conditions and Radical Initiators
The hydrosilylation of this compound can be achieved under various conditions, often employing radical initiators. conicet.gov.ar Both thermal and photochemical initiation methods have been utilized.
For thermal initiation, azo compounds such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) can be used. conicet.gov.ar For instance, the hydrosilylation of 3-chloroprop-1-yne (an isomer of this compound) with tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) in water, initiated by ACCN, proceeds efficiently to yield the corresponding hydrosilylated alkene. conicet.gov.arresearchgate.net
Photochemical initiation, often using a low-pressure mercury lamp, provides an alternative method that can proceed in the absence of a chemical radical initiator. conicet.gov.ar The light is primarily absorbed by the silane, such as (Me₃Si)₃SiH, which then generates silyl radicals. conicet.gov.arconicet.gov.ar This method has been successfully applied to the hydrosilylation of 3-chloroprop-1-yne in water, affording the product in high yield. conicet.gov.ar Dioxygen can also act as a radical initiator for the hydrosilylation of 3-chloroprop-1-yne with (Me₃Si)₃SiH in water, leading to a high yield of the hydrosilylated product. conicet.gov.ar
The choice of solvent can also play a significant role. While many hydrosilylation reactions are performed in organic solvents, water has been shown to be a suitable medium for radical-induced hydrosilylations. conicet.gov.ar
Stereochemical Outcomes (Z:E Ratios)
The stereoselectivity of the hydrosilylation of halo-substituted alkynes, such as this compound, is a critical aspect, leading to the formation of either Z or E isomers. The Z:E ratio of the resulting vinylsilanes is highly dependent on the reaction conditions, particularly the initiation method.
In the radical-initiated hydrosilylation of 3-chloroprop-1-yne with (Me₃Si)₃SiH, different initiation techniques lead to varying stereochemical outcomes.
Thermal Initiation (ACCN): In water, this method resulted in a Z:E ratio of 50:50. researchgate.net
Photochemical Initiation: This method demonstrates higher stereoselectivity, affording the hydrosilylated alkenes with Z:E ratios greater than 93:7. conicet.gov.ar
Dioxygen Initiation: This technique has been shown to provide excellent Z-stereoselectivity, with a reported Z:E ratio of 99:1 for the hydrosilylation of 3-chloroprop-1-yne in water. conicet.gov.ar
The high Z-selectivity observed in some cases is often attributed to the nature of the intermediate vinyl radicals, which are known to be sp² hybridized and can invert with a low energy barrier. researchgate.netconicet.gov.ar
Table 3: Stereoselectivity of 3-Chloroprop-1-yne Hydrosilylation
| Initiation Method | Solvent | Z:E Ratio | Reference |
|---|---|---|---|
| Thermal (ACCN) | Water | 50:50 | researchgate.net |
| Photochemical | Water | >93:7 | conicet.gov.ar |
Retention of Halide Moiety in Hydrosilylated Products
A notable feature of the radical-initiated hydrosilylation of 3-chloroprop-1-yne is the retention of the chlorine atom in the final vinylsilane product. conicet.gov.arconicet.gov.ar This is significant because silyl radicals are capable of reducing carbon-halogen bonds.
In studies involving the hydrosilylation of 3-chloroprop-1-yne with (Me₃Si)₃SiH under both photochemical and dioxygen initiation in water, the chlorine atom was preserved in the resulting hydrosilylated alkene. conicet.gov.ar Similarly, when using thermal initiation with ACCN, the primary product is the one resulting from the hydrosilylation of the triple bond without loss of the chlorine atom. conicet.gov.ar This contrasts with related reactions of some chlorinated alkenes where reduction of the C-Cl bond can be a competing process. conicet.gov.ar
The observation that hydrosilylation of the C-C triple bond is faster than the reduction of the chlorine atom by the silyl radical is a key finding. conicet.gov.ar
Mechanistic Insights into Bond Formation
The formation of new bonds involving this compound is governed by the specific reaction type and the catalyst or initiator employed.
In Kumada-Corriu coupling , the mechanism is a catalytic cycle centered on a transition metal, typically nickel or palladium. nrochemistry.com The cycle involves the oxidative addition of the metal into the carbon-halogen bond, followed by transmetalation with a Grignard reagent, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. nrochemistry.com The reaction's stereoselectivity suggests a concerted or well-ordered sequence of events at the metal center. rsc.org
The mechanism of the inverse Sonogashira reaction can vary. In transition-metal-catalyzed versions, a key step is often the oxidative addition of a low-valent metal (e.g., Pd(0)) to the C-Cl bond of this compound to form an alkynyl-metal complex. nih.gov This complex then acts as an electrophile in a subsequent C-H activation step. nih.gov In recently developed photoinduced, metal-free versions, the mechanism is proposed to involve the direct photoexcitation of the haloalkyne to an excited state that behaves like an alkynyl radical, which then attacks a C-H bond. rsc.org
For the hydrosilylation of the triple bond , when conducted under radical conditions, the mechanism involves a radical chain process. conicet.gov.ar
Initiation: A radical initiator (e.g., from thermal decomposition of ACCN or photochemical cleavage of the silane) generates a silyl radical.
Propagation: The silyl radical adds to one of the carbons of the alkyne triple bond. This addition can occur at either the internal or terminal carbon, but for terminal alkynes, addition at the terminal carbon is typical, leading to a vinyl radical intermediate.
Chain Transfer: This vinyl radical then abstracts a hydrogen atom from a molecule of the silane, forming the vinylsilane product and regenerating the silyl radical, which continues the chain.
The stereochemical outcome (Z or E) is determined during the hydrogen abstraction step and can be influenced by steric factors and the stability of the possible transition states. conicet.gov.ar The preference for Z isomers in many radical hydrosilylations of terminal alkynes is a well-documented phenomenon. conicet.gov.ar
Carbon-Carbon Bond Construction Pathways
This compound and related chloroalkynes are effective reagents for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. These reactions leverage the reactivity of the chloroalkyne moiety to build more complex carbon skeletons.
One significant pathway is through metal-mediated coupling reactions. The coupling between a terminal alkyne and a 1-chloroalk-1-yne, for instance, serves as an efficient route for the synthesis of 1,3-dienes. thieme-connect.de Another powerful method is the [2+2+2] cyclotrimerization reaction. In a reaction catalyzed by a Cp*Ru complex, 3-chloroprop-1-yne (an isomer of this compound) can react with other alkynes to form highly substituted arenes, although with some challenges in controlling the regioselectivity. epfl.ch
A versatile strategy involves the generation of organometallic intermediates that can then react with various electrophiles. For example, the Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids, which can be generated from 1-chlorovinyl precursors, produces alkynylmagnesium chlorides. chemrxiv.org These alkynyl Grignard reagents are potent nucleophiles that react with a wide array of electrophiles to construct new C-C bonds. chemrxiv.org
Table 1: Selected Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents/Catalyst | Product Type | Ref. |
| Coupling Reaction | Terminal Alkyne | 1,3-Dienes | thieme-connect.de |
| [2+2+2] Cyclotrimerization | Alkynes / Cp*Ru catalyst | Substituted Arenes | epfl.ch |
| Nucleophilic Alkynylation | Alkynylmagnesium Chloride + Electrophiles (R-CHO, R₂C=O, R-NCO) | Internal Alkynes, Propargyl Alcohols, Alkynamides | chemrxiv.org |
Carbon-Heteroatom Bond Construction (C-N, C-O, C-P, C-S, C-Si, C-Se, C-Te)
The construction of bonds between carbon and heteroatoms is crucial for synthesizing molecules with diverse functional properties. This compound and its isomers are valuable for creating these linkages.
C-Si Bond Formation: A notable example is the hydrosilylation reaction. In studies conducted in water, this compound reacts with tris(trimethylsilyl)silane, ((Me₃Si)₃SiH), initiated by light or dioxygen, to yield hydrosilylated alkenes. conicet.gov.arconicet.gov.ar This process forms a new carbon-silicon bond with high stereoselectivity, predominantly affording the Z-isomer while retaining the chlorine atom. conicet.gov.arconicet.gov.ar
C-S, C-Se, and C-Te Bond Formation: Reactions involving chalcogens (S, Se, Te) provide direct routes to carbon-chalcogen bonds. Research has shown that elemental tellurium, in a reducing system of hydrazine (B178648) hydrate (B1144303) and potassium hydroxide, can react with chlorinated propynes to form organotellurium compounds. researchgate.net Similarly, the reaction of tellurium tetrachloride with propargyl chloride (3-chloroprop-1-yne) leads to the formation of C-Te bonds via an anti-addition mechanism. researchgate.net While many examples utilize the more reactive propargyl chloride isomer for reactions with nucleophiles like amines, alcohols, and thiols, these studies highlight the general utility of chloroalkynes in C-heteroatom bond formation. jindunchemistry.com
Table 2: Examples of Carbon-Heteroatom Bond Formation
| Heteroatom | Reaction Type | Reagents | Product | Ref. |
| Si | Radical Hydrosilylation | (Me₃Si)₃SiH / Light or O₂ | (Z)-1-Chloro-2-(tris(trimethylsilyl)silyl)prop-1-ene | conicet.gov.arconicet.gov.ar |
| Te | Nucleophilic Substitution/Reduction | Te / Hydrazine Hydrate-KOH | Organotellurium Compounds | researchgate.net |
| Te | Electrophilic Addition | TeCl₄ | Dichloro-tellane Derivatives | researchgate.net |
| N, O, S | Nucleophilic Substitution | Amines, Alcohols, Thiols (with Propargyl Chloride) | Propargyl Amines, Ethers, Sulfides | jindunchemistry.com |
Other Significant Transformations
Beyond direct substitution and coupling, this compound participates in other important chemical transformations, including nucleophilic additions that alter the hybridization of the alkyne carbons and various molecular rearrangements.
Nucleophilic Addition Reactions Leading to C(sp²)-Heteroatom Bonds
In these reactions, a nucleophile adds across the carbon-carbon triple bond, resulting in the formation of a C(sp²)-heteroatom bond in the resulting alkene product. This is distinct from substitution reactions where the chlorine atom is displaced.
A prime example is the gold-catalyzed tandem hydroalkoxylation/Claisen rearrangement, where an allylic alcohol adds across the triple bond of a chloroalkyne. acs.orgresearchgate.net This initial hydroalkoxylation step creates a vinyl ether intermediate containing a C(sp²)-O bond. The radical-mediated hydrosilylation of this compound also falls into this category, as the silyl nucleophile adds to one of the alkyne carbons, which becomes sp²-hybridized in the final alkene product. conicet.gov.arconicet.gov.ar Similarly, the addition of tellurium tetrachloride to the triple bond of propargyl ethers is a stereoselective anti-addition process that generates a C(sp²)-Te bond. researchgate.net
Table 3: Nucleophilic Additions to Chloroalkynes
| Nucleophile | Catalyst/Conditions | Initial Product Type | Final Product Feature | Ref. |
| Allylic Alcohol | Gold Catalyst | Vinyl Ether | C(sp²)-O Bond | acs.orgresearchgate.net |
| Silyl Radical | Light or O₂ | Vinyl Radical | C(sp²)-Si Bond | conicet.gov.arconicet.gov.ar |
| Tellurium Tetrachloride | None | Vinyl Tellurium Trichloride | C(sp²)-Te Bond | researchgate.net |
Rearrangement Reactions Involving Chloroalkynes
Chloroalkynes can undergo or facilitate significant molecular rearrangements, leading to structurally diverse products. A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.debyjus.com
The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a classic example. This reaction involves the 1,2-migration of a group in a vinylidene carbenoid intermediate to produce an alkyne. chemrxiv.org This pathway is relevant in reactions starting from 1-chlorovinyl p-tolyl sulfoxides, which generate magnesium alkylidene carbenoids that subsequently rearrange to form internal alkynes. chemrxiv.org
Another significant transformation is the Claisen rearrangement , a ontosight.aiontosight.ai-sigmatropic shift. In the tandem reaction of chloroalkynes with allylic alcohols, the initially formed vinyl ether intermediate can undergo a Claisen rearrangement to form a more complex carbon framework. acs.orgresearchgate.net Similarly, the related isomer, propargyl chloride, can be converted to propargyl thiocyanate (B1210189), which then undergoes a ontosight.aiontosight.ai sigmatropic rearrangement to yield a highly reactive allenyl isothiocyanate. qucosa.de
C-H Activation Studies Involving Related Alkynes
While this compound lacks an acetylenic proton, the C-H activation of terminal alkynes is a closely related and intensely studied area of research. rsc.org These reactions involve the cleavage and functionalization of the C(sp)-H bond, typically mediated by a transition metal catalyst. chemrxiv.orgresearchgate.net
Table 4: C-H Activation in Terminal Alkynes
| Catalyst System | Transformation | Alkyne Type | Ref. |
| Rhodium Complex | C-H Bond Activation | Terminal Alkynes | nih.govacs.org |
| Copper/NHC | Carboxylation with CO₂ | Terminal Alkynes | pnas.org |
| Silver Surface / Br adatoms | On-Surface Homocoupling | Terminal Alkynes | rsc.org |
Theoretical and Computational Studies of 1 Chloroprop 1 Yne
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the electronic structure and behavior of 1-chloroprop-1-yne. High-level computational methods have been utilized to achieve precise and reliable data on its properties.
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, have been crucial for establishing benchmark-quality data for this compound. One of the most rigorous methods applied is the W1w thermochemical protocol. researchgate.net This high-level composite method is designed to yield results close to the exact solution of the non-relativistic Schrödinger equation. Its application provides a reliable reference for the energetic properties of the molecule, particularly its bond dissociation energies. researchgate.netresearchgate.net The accuracy of these ab initio methods makes them an essential tool for validating more computationally efficient approaches. researchgate.net
Density Functional Theory (DFT) has become a widely used tool for investigating the properties of molecules like this compound due to its favorable balance of computational cost and accuracy. jiaolei.groupnih.gov DFT methods are often used to calculate a variety of properties, including molecular geometries, vibrational frequencies, and reaction energetics. jiaolei.group However, the performance of different DFT functionals can vary. Therefore, the benchmark-quality data obtained from ab initio methods, such as W1w, for compounds like this compound are invaluable for assessing the accuracy and reliability of various DFT functionals. researchgate.netresearchgate.net Studies have shown that many DFT methods tend to underestimate the bond dissociation energies of various chemical bonds, reinforcing the need for such benchmarks. researchgate.net
Molecular Energetics and Stability Analyses
The energetics of the carbon-chlorine bond in this compound is a key area of computational study, revealing significant details about the molecule's stability.
The homolytic bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. libretexts.org For this compound, the C-Cl bond dissociation energy has been determined using the high-level W1w thermochemical protocol. The calculated C–Cl BDE at 298 K is 460.1 kJ mol⁻¹. researchgate.netnu.edu.kz This high value indicates a very strong carbon-chlorine bond. The process involves the breaking of the C-Cl bond to yield a propynyl (B12738560) radical and a chlorine radical.
Table 1: Homolytic C-Cl Bond Dissociation Energy for this compound
| Compound Name | Bond | Dissociation Energy (kJ mol⁻¹ at 298 K) |
|---|
A comparative analysis reveals that the C-Cl bond in this compound is exceptionally strong compared to those in chloroalkanes and chloroalkenes. This strength is attributed to the hybridization of the carbon atom involved in the bond. In this compound, the chlorine atom is bonded to an sp-hybridized carbon.
A dataset of 28 chlorinated organic molecules, known as the CCl28 dataset, highlights this trend. researchgate.net Within this set, this compound possesses the highest C-Cl bond dissociation energy (460.1 kJ mol⁻¹). In contrast, allyl chloride, where the chlorine is bonded to an sp³-hybridized carbon, has the lowest BDE in the set at 291.7 kJ mol⁻¹. researchgate.netnu.edu.kz This significant difference underscores the influence of carbon hybridization on bond strength, with the order being sp > sp² > sp³.
Table 2: Comparison of C-Cl Bond Dissociation Energies by Hybridization
| Compound | Hybridization of C in C-Cl bond | C-Cl BDE (kJ mol⁻¹ at 298 K) |
|---|---|---|
| This compound | sp | 460.1 researchgate.net |
Conformational Analysis and Vibrational Studies
The linear geometry of the alkyne functional group in this compound simplifies its conformational possibilities. The primary focus of conformational analysis is the rotation of the methyl (CH₃) group relative to the linear C-C≡C-Cl backbone. The molecule belongs to the C₃ᵥ point group. nih.gov Vibrational studies, often coupled with computational methods, provide detailed information about the molecule's fundamental vibrational modes. nih.gov While specific experimental and computational studies detailing the rotational barrier and a full vibrational assignment for this compound are not extensively detailed in the provided search results, data for related molecules like 4-chlorobut-1-yne show that such analyses are performed using techniques like microwave-infrared double-resonance spectroscopy and ab initio calculations to probe intramolecular vibrational energy redistribution (IVR). acs.orgpsu.edu
Table 3: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₃Cl |
| Allyl chloride | C₃H₅Cl |
Internal Rotation Barriers
The concept of internal rotation in this compound (CH₃C≡CCl) primarily concerns the rotation of the methyl (-CH₃) group around the single bond connecting it to the alkyne carbon. This rotation is subject to an energy barrier, which represents the energy difference between the most stable (staggered) and least stable (eclipsed) conformations of the methyl hydrogens relative to the rest of the molecule.
Theoretical and computational chemistry methods, such as ab initio calculations, are standard tools for determining these rotational barriers. These calculations typically involve mapping the potential energy surface as a function of the dihedral angle of the methyl group. However, a review of publicly available scientific literature reveals a lack of specific studies focused on calculating or experimentally measuring the internal rotation barrier for this compound. While studies on related molecules, such as various substituted butynes, have been conducted, providing detailed analyses of their rotational barriers, similar specific data for this compound is not present in the surveyed literature. acs.orgacs.org
For context, the barriers to internal rotation for methyl groups in similar small organic molecules are generally on the order of a few kcal/mol. The precise value is influenced by steric and electronic effects. In the case of this compound, the linear C-C≡C-Cl framework means the barrier would arise from the interaction of the rotating hydrogen atoms of the methyl group with the electronic environment of the carbon-carbon triple bond.
Table 1: Internal Rotation Barrier for this compound (Interactive Data Table)
| Parameter | Value | Source |
|---|---|---|
| Rotational Barrier (V₃) | Data not available in surveyed literature | - |
| Method | - | - |
Advanced Spectroscopic Characterization in Research on 1 Chloroprop 1 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For derivatives of 1-chloroprop-1-yne, multinuclear NMR, including ¹H, ¹³C, and ¹⁵N, offers comprehensive structural information.
In studies of derivatives, such as those involving the addition of functional groups to the alkyne, ¹H NMR is crucial for confirming the outcome of the reaction. For example, in the synthesis of complex heterocyclic derivatives, the chemical shifts and coupling constants of protons on the newly formed rings provide definitive evidence of the structure. nih.gov
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of a molecule. libretexts.org For this compound, three distinct signals are predicted, corresponding to the three unique carbon environments: the methyl carbon (C3), and the two sp-hybridized alkyne carbons (C1 and C2). kubikat.org
The chemical shift of the C1 carbon, directly bonded to the electronegative chlorine atom, is expected to be significantly downfield.
The C2 carbon, also part of the alkyne bond, will resonate in the characteristic range for sp-hybridized carbons (typically 65-90 ppm). libretexts.org
The methyl carbon (C3) is expected to appear at a much higher field (further upfield).
The analysis of ¹³C NMR spectra is fundamental in the characterization of derivatives. For instance, in various synthesized nitrogen-containing heterocycles derived from alkynes, the chemical shifts of the carbon atoms provide clear evidence of cyclization and functionalization. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Alkyne and Halogenated Compound Derivatives
| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Chloro-2-methylpropane | -C H₂Cl | 52.5 | huji.ac.il |
| 1-Chloro-2-methylpropane | -C H(CH₃)₂ | 31.2 | huji.ac.il |
| 1-Chloro-2-methylpropane | -C H₃ | 25.8 | huji.ac.il |
| 5-chloro-2-methoxyhex-1-ene | C H₂Cl | 44.5 | researchgate.net |
| 5-chloro-2-methoxyhex-1-ene | -C H₂(CH₂)Cl | 32.3 | researchgate.net |
This table presents data for related structures to illustrate typical chemical shifts for carbons near a chlorine atom.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used for the structural analysis of nitrogen-containing compounds. acs.org Although ¹⁵N has a low natural abundance (0.37%), which makes the technique less sensitive, it is invaluable for characterizing nitrogenous derivatives of this compound, such as triazoles, pyridazines, and pyrroles. nih.govlibretexts.org The chemical shift range for nitrogen is very large, making it highly sensitive to changes in the electronic environment. acs.org
In research involving the synthesis of complex molecules, ¹⁵N NMR can confirm the incorporation of nitrogen into the target structure. For example, in the synthesis of a 3,5-dimethyl-2-{[(Z)-1-methyl-2-(prop-1-yn-1-ylsulfanyl)ethenyl]sulfanyl}-1H-pyrrol-1-amine, two distinct ¹⁵N signals were observed at δ 208.3 ppm (for the N-NH₂) and δ 317.3 ppm (for the NH₂), confirming the structure of the N-amino pyrrole (B145914) ring. nih.gov Due to the low sensitivity, advanced techniques like ¹H-¹⁵N heteronuclear correlation (HSQC or HMBC) are often employed to enhance signal detection. libretexts.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule or its fragments, as unique elemental formulas have distinct exact masses. youtube.com This is particularly useful for distinguishing between isomers or compounds with the same nominal mass.
In the study of this compound derivatives, HRMS is used to confirm the identity of synthesized products by comparing the experimentally measured mass with the theoretically calculated mass for the expected formula.
Table 2: Examples of High-Resolution Mass Spectrometry Data for Organic Derivatives
| Compound Formula | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| C₁₂H₁₇N₂O⁺ | [M+H]⁺ | 205.1263 | 205.1338 | acs.org |
| C₁₀H₁₁N₂S⁺ | [M+H]⁺ | 191.0565 | 191.0638 | acs.org |
| C₂₂H₂₇NONa⁺ | [M+Na]⁺ | 344.1990 | 344.1975 | youtube.com |
Mass spectrometry is exceptionally useful for identifying the presence of certain elements that have characteristic natural isotopic distributions. Chlorine is a prime example, consisting of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org This natural 3:1 abundance ratio results in a distinctive pattern in the mass spectrum for any ion containing a chlorine atom. researchgate.net
A molecular ion (M⁺) or fragment ion containing one chlorine atom will appear as a pair of peaks separated by two m/z units. The peak corresponding to the ³⁵Cl isotope (M⁺) will be approximately three times more intense than the peak corresponding to the ³⁷Cl isotope (the M+2 peak). researchgate.net This signature isotopic pattern is a powerful diagnostic tool for confirming the presence of chlorine in a compound like this compound or its derivatives. For molecules containing multiple chlorine atoms, the pattern becomes more complex but remains predictable (e.g., a 9:6:1 ratio for M⁺, M+2, and M+4 peaks for two chlorine atoms). libretexts.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound. As a molecule belonging to the C₃ᵥ symmetry point group, this compound (CH₃C≡CCl) has five normal vibrations of symmetry type A₁ and five doubly degenerate vibrations of type E. cdnsciencepub.com All A₁ modes are active in both Raman and IR spectra, while E modes are also active in both. cdnsciencepub.comrsc.org
A comprehensive vibrational analysis of this compound and its deuterated analog, 1-chloropropyne-d₃, has provided a complete assignment of the fundamental frequencies. cdnsciencepub.com These assignments are supported by normal coordinate calculations, which model the vibrational motions of the molecule. cdnsciencepub.com The C≡C triple bond stretch is a characteristic vibration, while the C-Cl stretch and various bending and rocking modes of the methyl group provide a detailed vibrational fingerprint of the molecule.
The spectra reveal important structural information. For instance, the frequencies of the methyl group vibrations can indicate the degree of steric or electronic interaction with the chloroalkynyl group. In related, larger molecules like 4-chlorobut-1-yne, IR and Raman spectroscopy are used to study conformational isomers (e.g., trans and gauche forms) and determine their relative stabilities. rsc.org
The fundamental vibrational frequencies for this compound as observed in its Raman and infrared spectra are detailed below.
| Symmetry | Vibration No. | Assignment | Raman (cm⁻¹) (Liquid) | Infrared (cm⁻¹) (Gas) |
|---|---|---|---|---|
| A₁ | ν₁ | CH₃ sym. stretch | 2927 | 2934 |
| ν₂ | C≡C stretch | 2270 | 2270 | |
| ν₃ | CH₃ sym. deform | 1383 | 1384 | |
| ν₄ | C-C stretch | 1140 | 1148 | |
| ν₅ | C-Cl stretch | 724 | 733 | |
| E | ν₆ | CH₃ asym. stretch | 3005 | 3008 |
| ν₇ | CH₃ asym. deform | 1452 | 1453 | |
| ν₈ | CH₃ rock | 1047 | 1049 | |
| ν₉ | C≡C-C bend | 367 | 368 | |
| ν₁₀ | C-C-Cl bend | - | - |
Data sourced from Thomson and Mann (1957). cdnsciencepub.com Note: The ν₁₀ mode was not observed directly but is predicted by normal coordinate analysis.
X-ray Crystallography for Structural Elucidation
While this compound is a liquid under standard conditions, X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of its solid derivatives, particularly its organometallic complexes. epfl.ch When an alkyne like this compound coordinates to a transition metal, significant changes occur in its geometry, which can be quantified by diffraction studies. rsc.org
Research on the cyclotrimerization reactions of alkynyl triazenes catalyzed by ruthenium complexes provides a pertinent example. The reaction of 3-chloroprop-1-yne (an isomer of this compound) can be utilized in these syntheses. epfl.ch In a related study, the coordination chemistry of an alkynyl triazene (B1217601) with a ruthenium precursor, (CpRuCl)₄, was investigated, leading to the structural characterization of a CpRuCl(η²-alkyne) complex by X-ray diffraction. epfl.ch
The crystal structure of such a complex reveals critical details about the metal-alkyne interaction. Upon coordination, the C≡C triple bond of the alkyne ligand lengthens, and the substituents on the alkyne carbons bend back, away from the metal center. rsc.org For example, in the characterized Cp*RuCl(η²-alkyne) complex, the C1-C2 bond distance of the coordinated alkyne was found to be 1.274(5) Å, which is significantly longer than the typical C≡C triple bond length of ~1.20 Å in a free alkyne. Furthermore, the C1-C2-C3 angle was distorted to 141.3°, a major deviation from the 180° linearity of a free alkyne. epfl.ch
These structural parameters, obtained with high precision from X-ray crystallography, are fundamental to understanding the nature of the bonding (e.g., the Dewar-Chatt-Duncanson model), the extent of back-donation from the metal to the alkyne's π* orbitals, and the reactivity of the coordinated alkyne. rsc.org
| Parameter | Value | Typical Value in Free Alkyne |
|---|---|---|
| C≡C Bond Length | 1.274(5) Å | ~1.20 Å |
| C-C-C Bond Angle | 141.3° | 180° |
Data adapted from Fässler et al. (2015) for a related alkynyl triazene complex. epfl.ch
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. azooptics.com The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. For a molecule like this compound, the expected electronic transitions are of the σ → σ* and n → π* types.
The C-C and C-H σ bonds involve strongly bound electrons, and their excitation to antibonding (σ) orbitals requires high energy, corresponding to absorption in the far-UV region, typically below 200 nm. libretexts.org The chlorine atom possesses non-bonding electrons (n), and the alkyne moiety has π and π orbitals. An n → π* transition, involving the promotion of a lone-pair electron from the chlorine to an antibonding π* orbital of the C≡C bond, is also possible. These transitions for simple, non-conjugated haloalkynes also generally occur at short wavelengths. libretexts.org
Because these transitions occur at wavelengths shorter than 200 nm, they fall outside the range of conventional UV/Vis spectrophotometers, and as a result, specific λmax values for this compound are not commonly reported. The compound is colorless as it does not absorb light in the visible spectrum (400-800 nm). libretexts.org
While the parent compound's spectrum is not readily accessible, UV/Vis spectroscopy becomes more informative for its derivatives that contain chromophores, such as aromatic rings or conjugated systems. For example, the UV/Vis absorption spectrum of 4,4'-dichlorobenzophenone, a diaryl ketone, shows a weak absorption band in the 320–380 nm range, which is crucial for initiating photochemical reactions. d-nb.infonih.gov The introduction of conjugation significantly lowers the energy of the π → π* transition, shifting the absorption maximum (λmax) to longer, more easily measurable wavelengths. libretexts.org
| Transition Type | Involved Orbitals | Expected Absorption Region |
|---|---|---|
| σ → σ | C-C, C-H, C-Cl | Far-UV (< 200 nm) |
| n → σ | n(Cl) → σ(C-Cl) | Far-UV (~200 nm) |
| π → π | π(C≡C) → π(C≡C) | Far-UV (< 200 nm) |
| n → π | n(Cl) → π*(C≡C) | Far-UV (~200 nm) |
Applications of 1 Chloroprop 1 Yne in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Molecular Architectures
The utility of 1-chloroprop-1-yne as a foundational component in the construction of intricate molecular structures stems from its ability to undergo several key coupling and cycloaddition reactions. These reactions leverage the reactivity of the chloro- and alkyne groups to form new carbon-carbon and carbon-heteroatom bonds, effectively elongating carbon chains and constructing ring systems.
Notably, as a haloalkyne, this compound is a prime substrate for the Cadiot-Chodkiewicz coupling reaction. wikipedia.orgalfa-chemistry.comsynarchive.com This copper-catalyzed reaction involves the coupling of a terminal alkyne with a 1-haloalkyne to selectively produce unsymmetrical 1,3-diynes. wikipedia.orgrsc.org This method is fundamental for synthesizing polyynes, which are molecules containing multiple conjugated carbon-carbon triple bonds. alfa-chemistry.comscilit.com The reaction mechanism proceeds through the formation of a copper(I) acetylide, followed by oxidative addition and reductive elimination to create the new carbon-carbon bond. wikipedia.orgalfa-chemistry.com
Similarly, this compound can participate in variations of the Sonogashira coupling reaction, a cornerstone of modern organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While the classic Sonogashira reaction couples a terminal alkyne with a halide, the reactive nature of this compound allows it to be used in related cross-coupling strategies to build complex conjugated systems. wikipedia.orglibretexts.org
Another powerful transformation is the [3+2] cycloaddition reaction , specifically the Huisgen azide-alkyne cycloaddition. wikipedia.orgnih.gov This reaction, often catalyzed by copper(I) and considered a premier "click chemistry" reaction, joins an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgresearchgate.net The resulting triazole is a common and important scaffold in medicinal chemistry.
| Reaction Name | Reactants | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Cadiot-Chodkiewicz Coupling | This compound + Terminal Alkyne | Unsymmetrical 1,3-Diyne | Copper(I) salt, Amine base wikipedia.orgsynarchive.com |
| Sonogashira Coupling | This compound (or derivative) + Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne | Palladium & Copper catalysts, Amine base wikipedia.orgorganic-chemistry.org |
| Huisgen Azide-Alkyne Cycloaddition | This compound + Azide | 1,2,3-Triazole | Copper(I) or Ruthenium catalyst wikipedia.org |
Role in the Synthesis of Specialty Chemicals
The products derived from this compound via the reactions described above serve as crucial intermediates in the development of various high-value chemicals.
The synthesis of pharmacologically active compounds often relies on the creation of diverse and complex molecular scaffolds. The Sonogashira coupling has been instrumental in the synthesis of pharmaceuticals such as tazarotene (B1682939) (a treatment for psoriasis and acne) and Altinicline (a nicotinic receptor agonist). wikipedia.org The ability of this compound to participate in such C-C bond-forming reactions makes it a valuable tool for medicinal chemists to generate novel molecular entities for drug discovery programs.
Furthermore, the 1,2,3-triazole ring system formed via the Huisgen cycloaddition is a well-established "bioisostere" for other chemical groups in drug molecules and is a core component of numerous therapeutic agents. By providing a direct route to substituted triazoles, this compound serves as a precursor to compounds that can be screened for a wide range of biological activities. nih.gov
The principles of molecular design in agrochemical research parallel those in pharmaceuticals. The creation of novel herbicides, insecticides, and fungicides requires the synthesis and testing of large libraries of diverse compounds. The structural motifs accessible from this compound, such as conjugated diynes and triazoles, are valuable additions to these screening libraries. The versatility of coupling and cycloaddition reactions allows for the systematic modification of molecular structures to optimize for potency, selectivity, and environmental safety.
The synthesis of polyynes using methods like the Cadiot-Chodkiewicz coupling is of significant interest in materials science. rsc.orgpolimi.it These rigid, linear chains of sp-hybridized carbon atoms are considered models for carbyne, an allotrope of carbon predicted to have extraordinary mechanical and electronic properties. nih.gov Research has focused on synthesizing stable, end-capped polyynes to study their properties, with the longest synthesized chain consisting of 44 contiguous acetylenic carbons. nih.gov this compound is a key reagent in the iterative chain-doubling strategies used to construct these long polyyne wires.
These conjugated systems are also foundational to the field of conductive polymers. researchgate.netiarjset.comnih.gov Polymers incorporating polyyne or poly(phenyleneethynylene) units, which can be synthesized via Sonogashira-type polymerizations, exhibit interesting electronic and optical properties, making them candidates for applications in electronics, sensors, and photovoltaic devices. libretexts.orgiarjset.com
Enabling Green Chemistry Methodologies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. This includes minimizing the use of hazardous organic solvents and reducing energy consumption.
Modern synthetic protocols have demonstrated that many classic coupling reactions can be adapted to greener conditions. For instance, certain Sonogashira couplings have been successfully performed in aqueous media, which reduces the reliance on volatile organic solvents. organic-chemistry.org Research has also shown that the Cadiot-Chodkiewicz coupling can be carried out in water under air using an iron catalyst, presenting a more sustainable alternative to traditional methods. organic-chemistry.org
The use of microwave irradiation and ultrasound has also emerged as a powerful tool in green synthesis. Microwave-assisted organic synthesis can dramatically reduce reaction times and often allows for reactions to be conducted under solvent-free conditions. at.uaanton-paar.comnih.govnih.gov Similarly, ultrasound promotion can enhance reaction rates in heterogeneous solid-liquid systems, sometimes in aqueous media, by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govmdpi.com As a key reagent in these coupling reactions, this compound can be utilized in these energy-efficient and solvent-minimized protocols to produce complex molecules more sustainably.
| Methodology | Description | Benefit | Applicable Reactions |
|---|---|---|---|
| Aqueous Media | Using water as the reaction solvent. | Reduces use of volatile organic compounds (VOCs). organic-chemistry.org | Sonogashira Coupling, Cadiot-Chodkiewicz Coupling organic-chemistry.org |
| Solvent-Free Synthesis | Reactants are mixed directly, often on a solid support or with microwave heating. | Eliminates solvent waste, simplifies purification. nih.gov | Various coupling and condensation reactions. nih.gov |
| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. anton-paar.com | Drastically reduced reaction times, improved yields. nih.gov | Sonogashira Coupling, Cycloadditions, Heterocycle Synthesis mdpi.com |
| Ultrasonic Promotion | Uses high-frequency sound waves to induce cavitation and accelerate reactions. nih.gov | Enhanced reaction rates, especially in heterogeneous mixtures. mdpi.com | Various multi-component and condensation reactions. mdpi.com |
Sustainable Synthetic Strategies
The development of sustainable synthetic methodologies is a central goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. In the context of this compound synthesis, research has shifted towards greener alternatives to traditional methods, which often rely on stoichiometric and hazardous reagents. Key sustainable strategies include the use of catalytic systems, recyclable catalysts, and enzymatic processes.
One of the most promising sustainable approaches for the synthesis of 1-chloroalkynes, including this compound, involves silver-catalyzed reactions. An efficient method utilizes readily available terminal alkynes and a catalytic amount of a silver salt with N-chlorosuccinimide (NCS) as the chlorinating agent under mild conditions. researchgate.net This catalytic approach is more economical and environmentally benign compared to older processes, offering excellent yields and easy product isolation through vacuum distillation. researchgate.net A significant advantage of this method is the potential for catalyst recycling by simple filtration and desiccation. researchgate.net
Further advancing the green credentials of silver-catalyzed reactions, researchers have explored the use of silver nanoparticles supported on graphitic carbon nitride (nano-Ag/g-C₃N₄) as a highly efficient and recyclable catalyst system for the chlorination of terminal alkynes. nih.gov This heterogeneous catalyst facilitates the synthesis of 1-haloalkynes and can be recovered and reused, aligning with the principles of sustainable chemistry. nih.gov
Gold-catalyzed reactions also present a viable strategy for the synthesis of chloroalkynes and their subsequent application in constructing complex molecules. Gold(I) catalysis has been shown to enable the chloroalkynylation of 1,1-disubstituted alkenes, proceeding with a broad substrate scope and on a preparative scale. researchgate.net While this specific example relates to a subsequent reaction of a chloroalkyne, the development of gold-catalyzed methods for their formation is an active area of research, offering high efficiency and selectivity. researchgate.netacs.orgnih.govnih.gov
In addition to metal catalysis, transition-metal-free strategies are emerging as highly desirable sustainable alternatives. One such robust, one-step strategy for the synthesis of ynamides from alkynyl chlorides has been developed, showcasing the potential to avoid transition metals altogether. researchgate.net
A frontier in sustainable synthesis is the use of enzymatic catalysis. Recently, a flavin-dependent halogenase, JamD, has been discovered and characterized for its ability to perform terminal alkyne halogenation. acs.org This enzyme demonstrates high chemoselectivity for terminal alkynes and is part of a newly identified family of halogenases, indicating its potential as a biocatalyst for producing haloalkynes in a highly specific and environmentally friendly manner. acs.org
The following table summarizes and compares various synthetic strategies for chloroalkynes, highlighting the progress towards more sustainable methods.
These evolving strategies underscore the chemical community's commitment to developing more environmentally responsible synthetic routes. For a commodity chemical like this compound, the adoption of such sustainable practices is crucial for minimizing the environmental footprint of its production and subsequent applications.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The exploration of new catalysts is a cornerstone of advancing the synthetic applications of 1-chloroprop-1-yne. Research is increasingly focused on developing catalytic systems that offer higher reactivity, improved selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope under milder reaction conditions.
Recent advancements have highlighted the potential of various metal-based catalysts. For instance, rhodium-catalyzed transfer hydrogenation has been effectively used for the C-propargylation of primary alcohols to produce homopropargylic alcohols. Similarly, nickel catalysts have shown great promise in the asymmetric propargylic amination of carbonates, yielding chiral propargylic amines with high enantioselectivity. Silver-catalyzed three-component coupling reactions of aldehydes, alkynes, and amines in water represent a green and efficient method for the synthesis of propargylic amines. organic-chemistry.org
Palladium-catalyzed reactions, a mainstay in cross-coupling chemistry, continue to be refined for reactions involving haloalkynes. acs.org Future work will likely focus on designing ligands that can fine-tune the electronic and steric properties of the metal center, thereby enabling more challenging transformations and improving catalyst turnover numbers. The development of catalysts based on earth-abundant and less toxic metals is also a significant trend, aiming to replace precious metals like palladium and rhodium for more sustainable chemical processes.
| Catalytic System | Reaction Type | Product Class | Key Advantages |
| Rhodium-BINAP | Transfer Hydrogenation | Homopropargylic Alcohols | High selectivity and efficiency. |
| Nickel/N-PINAP | Asymmetric Propargylic Amination | Chiral Propargylic Amines | Excellent enantioselectivity. |
| Silver Iodide | Three-Component Coupling | Propargylic Amines | High yields, effective for aliphatic aldehydes, proceeds in water. organic-chemistry.org |
| Cp*RuCl2 | Cyclotrimerization | Substituted Arenes | High regioselectivity for certain substrates. |
| Palladium(0)/Xantphos | Cross-Coupling | Allenylphosphonates | Defined stereochemistry. organic-chemistry.org |
Exploration of New Reaction Pathways and Multi-Component Reactions
The unique structure of this compound allows for its participation in a diverse array of reaction types. Future research will undoubtedly uncover new reaction pathways that leverage its dual reactivity. Cycloaddition reactions, for example, are a powerful tool for the construction of cyclic and heterocyclic frameworks. While [3+2] cycloadditions of haloalkynes with azides to form triazoles are well-established, there is growing interest in exploring other cycloaddition patterns, such as [2+2] and [4+2] cycloadditions, to access different ring systems. acs.org
Multi-component reactions (MCRs) are another area of intense investigation. MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex molecules. amt.ukkcl.ac.uk While some MCRs involving haloalkynes for the synthesis of amides and thioamides have been reported, the full potential of this compound in such transformations remains largely untapped. acs.org A notable recent study highlighted a palladium-catalyzed multi-component fluoroalkylative carbonylation of 1,3-enynes, demonstrating the power of MCRs in rapidly building molecular complexity. bohrium.com However, a separate study attempting to use 3-chloroprop-1-yne in a specific MCR did not yield the desired product, indicating that catalyst and reaction condition optimization is crucial. rsc.org The development of new MCRs featuring this compound will be a key driver for the synthesis of novel compound libraries for drug discovery and materials science.
| Reaction Type | Reactants | Product | Significance |
| [3+2] Cycloaddition | Haloalkyne, Azide (B81097) | 1,4-Disubstituted Triazole | Regio-controlled synthesis, "click chemistry" applications. acs.org |
| [2+2] Cycloaddition | Haloalkyne, Cyclooctene | Four-membered Carbocycle | Formation of strained ring systems. acs.org |
| Three-Component Condensation | Haloalkyne, Amine, Na2S·9H2O | Thioamide | Efficient synthesis of thioamides with broad substrate scope. acs.org |
| Multi-component Reaction | Bromoalkyne, Amine, Water | Amide | Mild and efficient amide synthesis. acs.org |
Computational Design and Prediction of Reactivity and Mechanistic Profiles
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For this compound, computational methods such as Density Functional Theory (DFT) are being increasingly applied to understand its chemical behavior.
A benchmark study using the high-accuracy W1w thermochemical protocol determined the homolytic C-Cl bond dissociation energy (BDE) of this compound to be 460.1 kJ mol−1 at 298 K, the largest in the studied dataset of 28 chlorinated organic molecules. researchgate.net This high BDE suggests that reactions involving homolytic cleavage of the C-Cl bond would require significant energy input. Such data is invaluable for assessing the accuracy of more cost-effective computational methods like DFT. researchgate.net
Future computational studies will likely focus on:
Modeling Reaction Pathways: Elucidating the detailed mechanisms of known and novel reactions involving this compound, including the structures of transition states and intermediates. This can help explain observed selectivity and predict the feasibility of new transformations.
Catalyst Design: Simulating the interaction of this compound with different catalytic systems to understand the role of the catalyst and to design more efficient and selective catalysts.
Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models based on computed molecular descriptors to predict the reactivity of this compound with various reaction partners. DFT-based descriptors like chemical hardness, chemical potential, and electrophilicity index are useful in predicting molecular stability and reactivity. jocpr.com
| Computational Method | Application | Finding/Prediction | Reference |
| W1w Theory | Bond Dissociation Energy (BDE) Calculation | C-Cl BDE of this compound is 460.1 kJ mol−1. | researchgate.net |
| Density Functional Theory (DFT) | Assessment of DFT functionals | Can be used to benchmark more approximate methods for BDE calculations. | researchgate.net |
| DFT/B3LYP/6-311++G(d,p) | Molecular Property Calculation | Calculation of energies and dipole moments for predicting stability and reactivity. | jocpr.com |
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of chemical synthesis with continuous flow and automated platforms is a major trend in both academic and industrial research. These technologies offer numerous advantages, including enhanced safety, improved reaction control, higher reproducibility, and the potential for rapid library synthesis and process optimization.
The application of flow chemistry to reactions involving highly reactive intermediates or hazardous reagents is particularly beneficial. amt.uk A study on the hydrosilylation of a series of alkynes, including chloroprop-1-yne, in water was successfully performed in a continuous flow microreactor. conicet.gov.ar This demonstrates the feasibility of using flow chemistry to handle this reactive compound safely and efficiently. The excellent heat and mass transfer properties of flow reactors are especially advantageous for managing the exothermicity of many reactions involving alkynes. amt.uk
Future research will likely expand the use of this compound in flow chemistry for various transformations, including hydrogenations, halogenations, and multi-component reactions. amt.uk Furthermore, the coupling of flow reactors with automated purification and analysis systems will enable the high-throughput synthesis and screening of compound libraries derived from this compound. This automated approach will accelerate the discovery of new molecules with desired properties for applications in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic: What are the recommended methods for synthesizing 1-Chloroprop-1-yne, and how can purity be validated?
Answer:
this compound is typically synthesized via dehydrohalogenation of 1,2-dichloropropane using a strong base (e.g., KOH/ethanol) under controlled conditions . Key steps include:
- Temperature control : Maintain 60–80°C to favor elimination over substitution.
- Purification : Distillation under inert atmosphere (N₂/Ar) to prevent polymerization.
- Purity validation : Use gas chromatography (GC) with flame ionization detection (FID) and compare retention times with standards. Confirm via NMR (absence of vinyl proton signals at δ 4.5–5.5 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported reaction mechanisms of this compound with nucleophiles?
Answer:
Discrepancies in mechanistic pathways (e.g., SN2 vs. radical intermediates) often arise from solvent polarity, temperature, or trace metal impurities. Methodological approaches include:
- Kinetic isotope effects (KIE) : Compare to distinguish between concerted and stepwise mechanisms.
- Spin-trapping experiments : Use TEMPO or DMPO to detect radical intermediates via EPR spectroscopy.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces .
Document solvent purity (e.g., molecular sieves for drying) and replicate experiments under inert conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
Answer:
- NMR : Verify the absence of alkene protons (δ 4.5–6.0 ppm) to confirm triple bond formation.
- NMR : Identify the sp-hybridized carbon (δ 70–100 ppm for C≡C).
- FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 76 (C₃H₅Cl⁺) .
Always report solvent effects and compare with literature spectra from authoritative databases (e.g., NIST Chemistry WebBook) .
Advanced: How should researchers design experiments to investigate the instability of this compound in storage?
Answer:
Instability often stems from moisture or light-induced decomposition. Experimental design considerations:
- Accelerated aging studies : Store samples under varying conditions (humidity, temperature, UV exposure) and monitor degradation via GC-MS.
- Stabilizer screening : Test inhibitors like BHT (butylated hydroxytoluene) or copper inhibitors.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at standard conditions.
Document storage protocols (e.g., amber vials, inert gas) and validate results across multiple batches .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Emergency protocols : Refer to NFPA 704 ratings (Health: 3, Flammability: 4) and ERG Guide 129 for fire/leak response .
Advanced: How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?
Answer:
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites.
- Transition state modeling : Locate TS structures for [2+2] or [3+2] cycloadditions using QM/MM methods.
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on reaction pathways.
Validate predictions with experimental yields and regioselectivity ratios .
Basic: How does this compound’s reactivity differ from saturated analogs like 1-Chloropropane?
Answer:
The unsaturated C≡C bond in this compound enables:
- Addition reactions : Electrophilic addition (e.g., HX, X₂) at the triple bond.
- Polymerization : Radical-initiated chain growth under UV light.
- Metal coordination : Formation of π-complexes with transition metals (e.g., CuCl).
In contrast, 1-Chloropropane undergoes SN2 substitution or elimination to propene .
Advanced: What strategies address discrepancies in reported thermodynamic data (e.g., ΔHf) for this compound?
Answer:
- Calorimetric validation : Perform bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm).
- Benchmark computational methods : Compare CBS-QB3 and G4 thermochemical models against experimental data.
- Error analysis : Quantify uncertainties from impurities (<98% purity skews ΔHf by >5%) .
Publish raw data and calibration curves to enhance reproducibility .
Basic: What are the ethical considerations in publishing research on hazardous compounds like this compound?
Answer:
- Risk disclosure : Clearly outline hazards in the Methods section (e.g., flammability, toxicity).
- Data transparency : Share full experimental details to prevent misuse (e.g., polymerization conditions).
- Dual-use concerns : Avoid protocols that could be weaponized; consult institutional review boards (IRBs) if applicable .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) elucidate degradation pathways of this compound in environmental studies?
Answer:
- Tracer studies : Introduce -labeled this compound into soil/water systems and track metabolites via LC-MS.
- Kinetic isotope effects (KIE) : Compare degradation rates of / analogs to identify rate-determining steps.
- Pathway mapping : Use -NMR to trace hydrogen migration during photodegradation.
Correlate findings with microbial assays to assess biodegradation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
